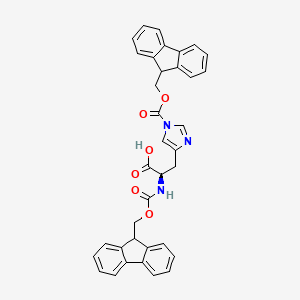

Fmoc-D-His(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXFPFCUZKREB-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679580 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200926-18-7 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-His(Fmoc)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-His(Fmoc)-OH), a derivative of D-histidine utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a key strategy for enhancing their proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[1] This document will delve into the unique characteristics of this compound, its applications, and detailed experimental protocols, offering valuable insights for professionals in peptide chemistry and drug development.

Core Compound Specifications

| Property | Value |

| CAS Number | 98929-98-7 (L-form) |

| Molecular Formula | C₃₆H₂₉N₃O₆ |

| Molecular Weight | 599.63 g/mol |

The Challenge of Histidine in Peptide Synthesis

The synthesis of peptides containing histidine residues is notoriously challenging due to the imidazole side chain, which can lead to significant racemization during the coupling step. The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This results in the formation of an achiral intermediate and a subsequent loss of stereochemical integrity, which can drastically alter the biological activity of the final peptide. To mitigate this, protection of the imidazole side chain is essential.

This compound: A Unique Protection Strategy

This compound employs the fluorenylmethyloxycarbonyl (Fmoc) group for the protection of both the α-amino group and the imidazole nitrogen.[2] This strategy offers a distinct advantage: the simultaneous cleavage of both Fmoc groups under standard basic conditions, typically with a 20% piperidine solution in dimethylformamide (DMF).[2][3] This simplifies the deprotection steps within each cycle of SPPS.[2]

However, this lack of orthogonality is also its primary limitation. The premature deprotection of the imidazole side chain exposes it to potential side reactions in subsequent coupling steps, making this compound generally more suitable for the synthesis of short peptides or for introducing a D-histidine residue near the N-terminus.[3][4]

Comparative Analysis of D-Histidine Derivatives

The choice of protecting group for the histidine side chain significantly impacts the level of racemization. While specific quantitative data for this compound is scarce due to its limited application, a comparative analysis with other commonly used protected histidine derivatives provides valuable context.

| Fmoc-Histidine Derivative | Coupling Conditions | % D-Isomer Formation (Racemization) |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[4] |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6%[4] |

| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18% |

| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81% |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | < 0.3% |

Data presented is for the L-enantiomer but provides a strong indication of the relative stability of the protecting groups.

As the data indicates, derivatives with imidazole nitrogen protection that is stable to the coupling conditions, such as Fmoc-His(Boc)-OH, demonstrate significantly lower levels of racemization. The electron-withdrawing nature of the Boc group on the imidazole ring reduces its basicity, thereby suppressing the intramolecular base-catalyzed racemization.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Step 1: Resin Swelling

-

Place the desired amount of resin into a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes at room temperature.[5]

-

Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5 minutes and drain.[3]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

Step 3: Amino Acid Coupling (Incorporation of this compound)

-

In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.[2][5]

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for a short period (e.g., 1-2 minutes).[2][5]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[2]

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test indicates complete coupling.[2]

-

After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[3]

Step 4: Subsequent Deprotection and Coupling Cycles

Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. It is crucial to remember that after the initial deprotection of the resin following the coupling of this compound, the imidazole side chain of the D-histidine residue will be unprotected.

Step 5: Final Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

Step 6: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.[3]

-

Centrifuge the mixture to pellet the peptide and decant the ether.[2]

-

Wash the peptide pellet with cold ether two more times.[3]

-

Dry the crude peptide pellet under vacuum.[2]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Visualizations

The following diagrams illustrate the key workflows and chemical relationships in the context of using this compound in peptide synthesis.

Applications in Drug Development

The incorporation of D-histidine into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1] Histidine-rich peptides themselves have diverse biological activities, including antimicrobial and endosomal escape properties, which are valuable in drug delivery systems.[6][7] The imidazole side chain of histidine can also be involved in metal ion coordination and can play a role in the biological activity of peptides.[1] Therefore, the synthesis of peptides containing D-histidine is a critical area of research for the development of more stable and effective peptide-based drugs.

Conclusion

This compound offers a unique strategy for the incorporation of D-histidine in SPPS, characterized by the simultaneous deprotection of both the α-amino and imidazole-protecting groups. While this simplifies the synthesis workflow, the resulting unprotected imidazole side chain in subsequent steps necessitates careful consideration and limits its application primarily to shorter peptides. For syntheses requiring high chiral purity, especially for longer and more complex peptides, alternative D-histidine derivatives with more robust side-chain protection, such as Fmoc-D-His(Boc)-OH, are generally recommended to minimize the risk of racemization. A thorough understanding of the chemical properties and limitations of this compound is crucial for its successful application in the synthesis of D-histidine-containing peptides for research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

Nα,Nτ-bis-Fmoc-D-histidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of Nα,Nτ-bis-Fmoc-D-histidine, a crucial building block in modern peptide synthesis and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and outlines its significance in the synthesis of complex peptides.

Core Properties

Nα,Nτ-bis-Fmoc-D-histidine is a derivative of the amino acid D-histidine, where both the alpha-amino group (Nα) and the tele-nitrogen (Nτ) of the imidazole side chain are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy offers unique advantages in solid-phase peptide synthesis (SPPS), primarily in minimizing side reactions associated with the unprotected imidazole ring.

Physicochemical Characteristics

A summary of the key quantitative data for Nα,Nτ-bis-Fmoc-D-histidine is presented in the table below, alongside data for related compounds for comparative analysis.

| Property | Nα,Nτ-bis-Fmoc-D-histidine | Nα,Nτ-bis-Fmoc-L-histidine | Nα-Fmoc-D-histidine |

| Molecular Formula | C₃₆H₂₉N₃O₆[1] | C₃₆H₂₉N₃O₆[2] | C₂₁H₁₉N₃O₄[3][4] |

| Molecular Weight | 599.63 g/mol [5] | 599.6 g/mol [2] | 377.4 g/mol [3][4] |

| Appearance | White powder[1] | White to off-white powder[2] | Off-white solid[3] |

| Melting Point | 144-155 °C[5] | 135 - 155 °C[2] | >128 °C (dec.)[4] |

| Optical Rotation | [a]D20 = +5 ± 1º (c=1 in DMF)[1] | [a]D20 = -5 ± 2 ° (C=4 in DMF)[2] | Not available |

| Purity | ≥ 98% (TLC)[1] | ≥ 98% (HPLC)[2] | ≥ 99% (HPLC)[3] |

Solubility

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of peptide coupling reactions.[6] Nα,Nτ-bis-Fmoc-D-histidine, with its two bulky Fmoc groups, can present solubility challenges due to π-π stacking and intermolecular aggregation.[6] It is generally slightly soluble in common organic solvents used in peptide synthesis.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Slightly soluble | Sonication or gentle warming may be required to aid dissolution.[6] |

| Dimethyl sulfoxide (DMSO) | Soluble (~25 mg/mL) | Sonication is often required.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be similar to DMF | A good alternative solvent for SPPS.[7] |

| Dichloromethane (DCM) | Poorly soluble | Not a primary solvent for dissolution. |

Experimental Protocols

The following protocols are adapted from established procedures for the use of Fmoc-protected amino acids, particularly Fmoc-His(Fmoc)-OH, in solid-phase peptide synthesis. These can be applied to Nα,Nτ-bis-Fmoc-D-histidine with minor adjustments as needed.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The iterative cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Resin Swelling

Objective: To swell the solid support resin to allow for efficient diffusion of reagents.

Methodology:

-

Place the desired amount of resin (e.g., Rink Amide resin) into a reaction vessel.

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[8]

-

Drain the solvent from the reaction vessel.

Nα-Fmoc Deprotection

Objective: To remove the temporary N-terminal Fmoc protecting group to expose the free amine for the next coupling step.

Methodology:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Coupling of Nα,Nτ-bis-Fmoc-D-histidine

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Nα,Nτ-bis-Fmoc-D-histidine.

Methodology:

-

In a separate vial, dissolve Nα,Nτ-bis-Fmoc-D-histidine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[8]

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[8]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[8]

-

Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[8]

Caption: Workflow for the coupling of Nα,Nτ-bis-Fmoc-D-histidine.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.

Methodology:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

-

Dry the resin under vacuum for at least 2 hours.

-

Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[8] The choice of scavengers is critical to prevent side reactions.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Data

Applications in Research and Drug Development

Nα,Nτ-bis-Fmoc-D-histidine is a valuable reagent for the synthesis of peptides containing D-histidine, which can be crucial for several reasons:

-

Enhanced Stability: Incorporation of D-amino acids can increase the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.

-

Modified Biological Activity: The stereochemistry of amino acids can significantly impact the biological activity of a peptide, and the use of D-histidine can lead to novel therapeutic properties.

-

Structural Probes: D-amino acids can be used to probe the structural requirements of peptide-receptor interactions.

The dual Fmoc protection on the histidine residue helps to prevent side reactions such as racemization at the α-carbon and alkylation of the imidazole ring during synthesis, leading to a purer final product.[9] This is particularly important in the synthesis of complex, long-chain peptides where the cumulative effect of small side reactions can significantly reduce the overall yield and purity.

Conclusion

Nα,Nτ-bis-Fmoc-D-histidine is a specialized yet essential amino acid derivative for peptide chemists engaged in the synthesis of peptides with enhanced stability and unique biological activities. While its solubility can pose a challenge, the use of appropriate solvents and techniques allows for its effective incorporation into peptide chains. The dual Fmoc protection strategy provides a robust method for minimizing side reactions, ensuring the synthesis of high-purity peptides for research, and the development of novel peptide-based therapeutics.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]

- 5. FMOC-D-HIS(FMOC)-OH | 200926-18-7 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. benchchem.com [benchchem.com]

The Strategic Imperative of Fmoc Protecting Groups for Histidine in Peptide Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. Among the proteinogenic amino acids, histidine presents a unique and significant challenge in solid-phase peptide synthesis (SPPS) due to the reactivity of its imidazole side chain. This technical guide provides a comprehensive overview of the critical role of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for histidine, focusing on minimizing side reactions, particularly racemization, and ensuring the synthesis of high-purity peptides.

The primary complication arising from the unprotected imidazole ring of histidine during peptide synthesis is its propensity to catalyze the racemization of the α-carbon.[1][2][3] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[3][4] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, severely compromising the stereochemical integrity and biological activity of the final peptide.[2][3][4] To mitigate this and other side reactions, a variety of Fmoc-based protecting groups have been developed for the histidine side chain, each with distinct advantages and applications.

Commonly Used Fmoc-Histidine Protecting Groups: A Comparative Analysis

The selection of an appropriate side-chain protecting group for Fmoc-histidine is a critical decision that balances the suppression of racemization, ease of use, and compatibility with the overall synthesis strategy. The most widely used derivatives include those with Trityl (Trt), tert-Butoxycarbonyl (Boc), and Fmoc protecting groups.

Fmoc-His(Trt)-OH: The Workhorse with Caveats

The trityl (Trt) group is a bulky protecting group attached to the τ-nitrogen of the imidazole ring.[1][5] It is widely used due to its stability under the basic conditions required for Nα-Fmoc removal and its lability during the final acidolytic cleavage from the resin.[5] While it effectively prevents side-chain acylation, its position on the τ-nitrogen offers only minor suppression of racemization, which is primarily catalyzed by the π-nitrogen.[6][7]

Fmoc-His(Boc)-OH: Superior Racemization Suppression

The tert-butyloxycarbonyl (Boc) group on the imidazole side chain significantly reduces the basicity of the ring through the electron-withdrawing nature of the urethane group.[2] This leads to a marked decrease in the incidence of racemization, even at elevated temperatures often employed in microwave-assisted SPPS.[2][6] The Boc group is stable to the piperidine treatment for Nα-Fmoc removal and is cleaved simultaneously with other acid-labile protecting groups during the final TFA cocktail treatment.[8]

Fmoc-His(Fmoc)-OH: A Strategic Choice for Specific Applications

In this derivative, an Fmoc group protects both the α-amino group and the imidazole side chain.[9][10] A key feature is that the side-chain Fmoc group is removed concurrently with the Nα-Fmoc group during piperidine treatment.[10][11] This makes Fmoc-His(Fmoc)-OH suitable for synthesizing short peptides or for incorporating histidine near the N-terminus.[10][11] However, the unprotected imidazole ring in subsequent coupling steps can lead to side reactions.[10]

Quantitative Data on Racemization

The choice of protecting group has a quantifiable impact on the level of D-isomer formation. The following tables summarize experimental data comparing the performance of different Fmoc-histidine derivatives under various conditions.

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference(s) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [2][6] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [2][6] |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [2][6] |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [2][6] |

| Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide. |

| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference(s) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 2.88 | [12] |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 1.29 | [12] |

| Table 2: Comparison of D-Isomer Formation in the Synthesis of Beta-Amyloid (1-42). |

| Derivative | Pre-activation Time | Racemization (%) | Reference(s) |

| Fmoc-His(Trt)-OH | 0 min | 1.0 | [2] |

| Fmoc-His(Trt)-OH | 5 min | 7.8 | [13] |

| Fmoc-His(MBom)-OH | 5 min | 0.3 | [13] |

| Table 3: Impact of Pre-activation Time on Racemization. |

Visualizing Key Processes

To further elucidate the critical aspects of histidine protection in Fmoc-SPPS, the following diagrams illustrate the mechanism of racemization and a general experimental workflow.

Experimental Protocols

Detailed and optimized protocols are essential for the successful incorporation of histidine residues while minimizing side reactions.

Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH

This protocol is designed for the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.[2][12]

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the piperidine solution. Repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times). Confirm the presence of a free primary amine with a Kaiser test (a positive result is indicated by a blue color).[2][12]

-

Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.[2] Alternatively, for a carbodiimide-based activation, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF, then add Diisopropylcarbodiimide (DIC) (3-5 equivalents).[12] Immediately add the activated amino acid solution to the resin.

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.[12]

-

Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[12]

Protocol 2: Nα-Fmoc Group Deprotection during SPPS

This is a repetitive step for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[8]

-

Resin Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

-

Fmoc Deprotection: Add a 20% (v/v) piperidine in DMF solution to the resin, ensuring complete submersion.

-

Agitation: Gently agitate the mixture for 5-10 minutes at room temperature.

-

Reagent Removal: Drain the deprotection solution.

-

Final Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group from histidine.[14]

-

Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a vacuum.

-

Cleavage: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Other Potential Side Reactions

While racemization is the most significant challenge, other side reactions can occur with histidine-containing peptides. For instance, in sequences containing Asp-His, the aspartic acid residue can cyclize to a succinimide, particularly during acetylation or capping procedures.[15][16]

Conclusion

The judicious selection and application of Fmoc-protecting groups for histidine are critical for the successful solid-phase synthesis of peptides. While Fmoc-His(Trt)-OH is a commonly used reagent, its propensity for racemization necessitates careful control of coupling conditions. For syntheses where high chiral purity is paramount, particularly when using elevated temperatures or for long and complex peptides, derivatives such as Fmoc-His(Boc)-OH offer superior performance in minimizing racemization. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively navigate the challenges of incorporating histidine and achieve the synthesis of high-quality peptides for their research and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Bot Verification [merel.si]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

The Stereochemical Tightrope: A Technical Guide to Incorporating D-Histidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide therapeutics is a powerful strategy to enhance proteolytic stability and modulate biological activity. Among these, D-histidine presents a unique and formidable challenge in solid-phase peptide synthesis (SPPS). The inherent basicity of its imidazole side chain creates a high propensity for racemization, jeopardizing the stereochemical integrity of the final peptide. This technical guide provides an in-depth analysis of the challenges associated with D-histidine incorporation, offering practical solutions, detailed experimental protocols, and comparative data to navigate this synthetic hurdle.

The Core Challenge: Racemization of D-Histidine

The principal obstacle in the seamless incorporation of D-histidine is the high risk of epimerization at the α-carbon during the coupling step.[1] The basic π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate and a subsequent loss of stereochemical purity.[1][2] This issue is particularly pronounced in Fmoc-based SPPS.

Several factors exacerbate the risk of racemization:

-

Choice of Coupling Reagent: Carbodiimide-based reagents, if used without racemization-suppressing additives, can lead to significant stereochemical scrambling.[3]

-

Reaction Temperature: Elevated temperatures, often employed to drive difficult couplings, can accelerate the rate of racemization.[2][4] Microwave-assisted SPPS, while efficient, requires careful temperature control to mitigate this risk.[5][6]

-

Base Used for Neutralization: The choice and concentration of the base used during the coupling step can significantly influence the extent of racemization.[2]

-

Side-Chain Protection: An unprotected or improperly protected imidazole side chain is a primary catalyst for racemization.[7][8]

Strategic Mitigation: Side-Chain Protection and Coupling Methodologies

The judicious selection of a side-chain protecting group for the imidazole moiety is the first line of defense against racemization. The choice is often dictated by the overall synthetic strategy (Fmoc or Boc) and the specific sequence.

Side-Chain Protecting Groups for D-Histidine

A comparative overview of commonly used side-chain protecting groups for histidine is presented below.

| Protecting Group | Nα-Strategy | Advantages | Disadvantages |

| Trityl (Trt) | Fmoc | Widely used and cost-effective for routine synthesis.[7] | Prone to racemization, especially with prolonged coupling times or in complex sequences.[7][9] |

| tert-Butyloxycarbonyl (Boc) | Fmoc | Offers superior suppression of racemization, particularly in high-temperature synthesis.[1][7] | Higher cost compared to Trt. |

| 2,4-Dinitrophenyl (Dnp) | Boc | Provides a robust and orthogonal protection strategy.[7] | Requires specific deprotection conditions (e.g., thiophenol).[7] |

| Methoxybenzyl (MBom) | Fmoc/Boc | Greatly reduces racemization.[10] | Can be challenging to remove. |

Optimized Coupling Reagents and Conditions

Minimizing racemization requires a synergistic approach of appropriate side-chain protection and optimized coupling conditions.

| Coupling Reagent/Additive | Key Considerations |

| Carbodiimides (DCC, DIC) + Additives (HOBt, Oxyma) | The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization when using carbodiimides.[2][3] |

| Phosphonium/Aminium/Uronium Reagents (PyBOP, HBTU, HATU) | While efficient, these reagents can still cause some level of racemization and should be used with caution for histidine coupling.[3][9] |

| Temperature Control | Performing the coupling reaction at lower temperatures (e.g., 0°C to room temperature) is recommended to minimize racemization.[2][3] For microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C can limit histidine racemization.[5][6] |

| Base Selection | The use of a less basic tertiary amine like collidine has been shown to reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIPEA).[2] |

A study comparing the use of Fmoc-His(Trt)-OH with unprotected Fmoc-His-OH found that the protected version led to 4% racemization, while the unprotected version resulted in 2.5% D-His formation, though the latter is incompatible with certain coupling reagents.[9] Another study reported that using DIC/Oxyma for Fmoc-His-OH coupling resulted in 1.8% racemization.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of D-histidine with a focus on minimizing racemization.

General SPPS Workflow

The overall workflow for solid-phase peptide synthesis provides a framework for the specific protocols involving D-histidine.

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Low-Racemization Coupling of Fmoc-D-His(Boc)-OH

This protocol is recommended for sequences where minimizing racemization is critical.

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]

-

Amino Acid Activation: In a separate vessel, pre-dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading) and an aminium/uronium coupling reagent like HBTU (3-4 eq.) with an additive like HOBt (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be cautiously raised to 50°C.[1]

-

Washing: Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.[1]

-

Monitoring: Confirm the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[1]

Protocol 2: Coupling of Fmoc-D-His(Trt)-OH with Carbodiimide Activation

This protocol is a more cost-effective option for less sensitive sequences.

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Coupling Solution Preparation: Dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF. In a separate container, dissolve diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

-

Coupling Reaction: Add the DIC solution to the amino acid/HOBt solution and immediately add the combined solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]

-

Washing: Wash the resin as described in Protocol 1. The diisopropylurea (DIU) byproduct is soluble in DMF and will be washed away.[1]

Mechanism of Racemization and Troubleshooting

The underlying chemical mechanism of histidine racemization provides a basis for troubleshooting failed or impure syntheses.

Mechanism of histidine racemization during SPPS coupling.

When encountering low yields or purity in D-histidine-containing peptides, a systematic approach to troubleshooting is essential.

Troubleshooting guide for D-histidine incorporation.

Analytical Validation of D-Histidine Incorporation

Confirming the stereochemical integrity of the final peptide is a critical quality control step. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Principle | Primary Application | Sensitivity |

| LC-MS with Chiral Derivatization (e.g., Marfey's Reagent) | Peptide hydrolysis, derivatization of amino acids with a chiral reagent, followed by LC-MS analysis to separate and quantify diastereomers.[11][12] | Quantitative analysis of D/L amino acid ratios.[11] | High (picomole to femtomole range).[11] |

| Chiral HPLC-MS | Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.[11] | Quantitative analysis of D/L amino acid ratios.[11] | High (picomole to femtomole range).[11] |

| Gas Chromatography (GC) on a Chiral Phase | After hydrolysis and derivatization, the enantiomers are separated on a chiral GC column.[13] | Quantitative determination of D-histidine content.[13] | High. |

| Enzymatic Digestion followed by Mass Spectrometry | The use of stereospecific enzymes can help identify the presence of D-amino acids.[12] | Qualitative and quantitative analysis of racemization. | Moderate to High. |

A gas chromatographic method has been described for the determination of small amounts of D-histidine, where histidine is degraded to aspartic acid, derivatized, and then separated on a chiral stationary phase.[13] This method has been used to measure racemization levels of around 5%.[13]

Conclusion

The successful incorporation of D-histidine in SPPS is a testament to a well-planned synthetic strategy. The primary challenge of racemization can be effectively managed through the careful selection of side-chain protecting groups, optimized coupling methodologies, and stringent temperature control. For syntheses where stereochemical purity is paramount, the use of Fmoc-D-His(Boc)-OH is highly recommended.[7] Post-synthesis, rigorous analytical validation is essential to confirm the stereochemical integrity of the final peptide. By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers can confidently incorporate D-histidine to create novel and robust peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-His(Fmoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine residues into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, presents a significant hurdle due to its propensity to induce racemization. This technical guide provides a comprehensive overview of the mechanism of action of Fmoc-D-His(Fmoc)-OH, a specialized histidine derivative designed to mitigate this issue, while also exploring its inherent limitations.

The Challenge of Histidine Racemization in SPPS

The primary difficulty in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[1][2] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times and the use of certain coupling reagents.[3]

Mechanism of Action of this compound

This compound, or Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-D-histidine, employs two Fmoc protecting groups: one on the α-amino group (Nα) and another on the τ-nitrogen of the imidazole side chain (Nτ). The primary function of these groups is to shield the respective nitrogen atoms from participating in unwanted reactions during peptide synthesis.

The Fmoc group on the α-amino group serves as the temporary protecting group, which is cleaved at each cycle of SPPS to allow for the elongation of the peptide chain. The Fmoc group on the imidazole side chain is intended to be a permanent protecting group that prevents the side chain from catalyzing racemization and other side reactions. The electron-withdrawing nature of the side-chain Fmoc group reduces the basicity of the imidazole nitrogen, thereby suppressing the abstraction of the α-proton and minimizing racemization.[1]

However, a significant characteristic of this compound is the lability of both Fmoc groups under the same basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), used for Nα-Fmoc removal.[4] This simultaneous deprotection of both the α-amino and the side-chain imidazole nitrogen is a double-edged sword. While it simplifies the deprotection step within a single cycle, it leaves the histidine side chain unprotected in subsequent coupling steps, potentially leading to side reactions if the histidine is not located at the N-terminus.[4] Consequently, the use of this compound is generally recommended for the introduction of histidine at the N-terminal position or in the synthesis of short peptides.[4]

Comparative Racemization Data of Histidine Derivatives

While direct quantitative data for this compound is limited due to its specific applications, the following table provides a comparative overview of D-isomer formation for other commonly used histidine derivatives. This data underscores the importance of side-chain protection in suppressing racemization. The use of protecting groups on the imidazole nitrogen, such as Boc and MBom, significantly reduces the level of racemization compared to the commonly used Trityl group.

| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |

| Fmoc-His(Trt)-OH | 50°C, 10 min (DIC/Oxyma) | 6.8%[4] |

| Fmoc-His(Boc)-OH | 50°C, 10 min (DIC/Oxyma) | 0.18%[4] |

| Fmoc-His(Trt)-OH | 90°C, 2 min (DIC/Oxyma) | >16%[4] |

| Fmoc-His(Boc)-OH | 90°C, 2 min (DIC/Oxyma) | 0.81%[4] |

| Fmoc-His(Trt)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 7.8%[3] |

| Fmoc-His(MBom)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 0.3%[3] |

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of this compound in manual Fmoc-SPPS.

Resin Preparation

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

-

Drain the DMF.

Nα-Fmoc Deprotection

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

This compound Coupling

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture. To minimize racemization, avoid prolonged pre-activation; add the activated amino acid solution to the resin immediately.[1]

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Subsequent Cycles and Final Cleavage

-

For the addition of the next amino acid, repeat the deprotection (Step 2) and coupling (Step 3) steps. Note that after the deprotection of the coupled this compound, the imidazole side chain will be unprotected.

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM).

-

Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[1]

-

Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

Visualizations

Caption: Structure of this compound.

Caption: Histidine racemization pathway.

Caption: SPPS workflow for peptide synthesis.

Caption: Base-induced Fmoc deprotection.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant methodology for the chemical synthesis of peptides. This powerful technique has become a cornerstone of peptide research and development, facilitating the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1] This document delves into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][2] The synthesis progresses from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this method is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy is a key advantage, as it allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically accomplished by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4][5] The deprotection reaction proceeds via a β-elimination mechanism.[1]

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[1] This reaction is facilitated by a coupling reagent.[1][6]

This cyclical process is continued until the desired peptide sequence is assembled. The entire process can be broken down into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The choice of resin is a critical first step as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and influences the overall success of the synthesis.[1][7]

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Recommended Use |

| Wang Resin | Carboxylic Acid | Peptides with a C-terminal carboxyl group.[4][7] |

| Rink Amide Resin | Amide | Peptides with a C-terminal amide group.[4][7] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Useful for creating macrocyclic peptides and when the C-terminus is a carboxylic acid.[7] |

Protocol for Resin Swelling and First Amino Acid Loading (Manual Synthesis):

-

Resin Swelling:

-

Weigh out the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a reaction vessel.[7]

-

Add a suitable solvent such as DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[8]

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[8] After the specified time, drain the solvent.[7]

-

-

First Amino Acid Loading (Example with 2-Chlorotrityl Chloride Resin):

-

Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).[3]

-

Add this solution to the swollen resin and stir the mixture for 30 to 60 minutes at room temperature.[3]

-

Wash the resin with DMF (two to three times).[3]

-

To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol (MeOH)/DIPEA (80:15:5) and mix for 15 minutes.[3]

-

Filter and wash the resin three times with DMF and DCM.[3]

-

Peptide Chain Elongation Cycle

This cyclical process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Protocol for a Single Elongation Cycle:

-

Fmoc Deprotection:

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[5][8]

-

Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[8]

-

Immediately add the activated amino acid solution to the deprotected resin.[8]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[8] The progress of the coupling reaction can be monitored.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]

-

Repeat this cycle until all amino acids in the desired sequence have been added.

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Description |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and efficient coupling reagent.[9] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster than HBTU with less epimerization.[10] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | One of the first coupling reagents used, highly effective but the byproduct is insoluble.[9][10] |

| DIC (N,N'-Diisopropylcarbodiimide) | Used in solid-phase synthesis as its urea byproduct is more soluble than that of DCC.[10] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble coupling reagent suitable for reactions in aqueous or mixed-aqueous solvents.[9] |

Cleavage and Final Deprotection

The final step in the synthesis is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[4][11]

Table 3: Common Cleavage Cocktails

| Cleavage Cocktail | Composition | Use |

| TFA/TIS/Water | 95:2.5:2.5 | A general, non-malodorous cleavage cocktail suitable for most sequences.[4][8][11] |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A more complex mixture used for sequences containing sensitive residues.[8][11] |

Protocol for Cleavage and Deprotection:

-

After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM, and then dry the resin.[5]

-

Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[8]

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.[8]

Peptide Precipitation, Purification, and Analysis

The crude peptide is then precipitated, purified, and analyzed to ensure its identity and purity.

Protocol for Peptide Precipitation:

-

Combine the filtrates from the cleavage step.[8]

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[5][8]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[5][8]

Purification and Analysis:

The crude peptide product contains impurities that must be removed.[2][12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[2][13]

-

Purification: Preparative RP-HPLC is used to isolate the target peptide from impurities.[12]

-

Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide product.[2][13] Mass spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.[13]

Visualizing the Workflow and Chemistry

To better illustrate the processes involved in Fmoc-SPPS, the following diagrams have been generated using the DOT language.

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Caption: General overview of the amino acid coupling step.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technique that has revolutionized the field of peptide chemistry. Its widespread adoption is a testament to its efficiency and the high purity of the peptides it can produce.[4] By understanding the core principles and meticulously following optimized protocols for each stage of the synthesis, researchers can successfully synthesize a wide range of peptides for various scientific and therapeutic applications. Careful selection of resins, coupling reagents, and cleavage conditions, coupled with rigorous purification and analysis, are paramount to achieving high-quality synthetic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. waters.com [waters.com]

- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Histidine Side Chain Protection

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant hurdle. The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, is also a primary source of side reactions and racemization during solid-phase peptide synthesis (SPPS). Effective protection of this side chain is paramount to ensure the stereochemical integrity and purity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the core principles of histidine side chain protection, a comparative analysis of common protecting groups, detailed experimental protocols, and a guide to troubleshooting common issues.

The nucleophilic nature of the imidazole ring's π-nitrogen can lead to undesirable N-acylation during coupling steps, while its basicity can catalyze the epimerization of the activated C-terminal amino acid, leading to racemization.[1] The choice of a suitable protecting group for the histidine side chain is therefore a critical decision, heavily influencing the success of the synthesis. This choice is primarily dictated by the overall synthetic strategy, most notably whether Fmoc- or Boc-based chemistry is employed.

Comparative Analysis of Histidine Protecting Groups

The ideal protecting group for the histidine side chain should be stable throughout the synthesis, prevent racemization, be readily cleaved under conditions that do not degrade the peptide, and be compatible with other protecting groups used in the synthesis. The following tables provide a quantitative comparison of the most commonly used protecting groups for the histidine side chain.

| Protecting Group | Structure | Nα-Protection Strategy | Stability to Piperidine (Fmoc Deprotection) | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Trityl (Trt) | Triphenylmethyl | Fmoc | Stable[2] | Strong acid (e.g., 95% TFA)[3][4] | Widely used, cost-effective for routine synthesis.[1] | Prone to racemization, especially with long coupling times.[5] The released trityl cation can cause side reactions.[3] |

| tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl | Fmoc/Boc | Partially labile[6] | Acid (e.g., TFA) | Significantly suppresses racemization.[5] | Not fully stable to repeated piperidine treatments in Fmoc-SPPS.[6] |

| 2,4-Dinitrophenyl (DNP) | 2,4-Dinitrophenyl | Boc | Stable | Thiolysis (e.g., thiophenol)[7][8] | Robust protection, orthogonal to acid-labile groups.[1] Electron-withdrawing nature suppresses racemization.[5] | Requires a separate, often odorous, deprotection step.[7] |

| Tosyl (Tos) | p-Toluenesulfonyl | Boc | Stable | Strong acid (e.g., HF) or HOBt[9] | Relatively inexpensive. | Prone to side reactions and racemization.[5] Can be labile to HOBt used in coupling reactions.[9] |

| Benzyloxymethyl (Bom) | Benzyloxymethyl | Boc | Stable | Strong acid (e.g., HBr/TFA, HF) or catalytic hydrogenolysis[9] | Effective at suppressing racemization.[9] | Can be difficult to prepare, leading to higher cost.[9] Cleavage can generate formaldehyde, leading to side products. |

| tert-Butoxymethyl (Bum) | tert-Butoxymethyl | Fmoc | Stable | Mild acidolysis | Suppresses racemization. | Cleavage can generate formaldehyde. |

Quantitative Comparison of Racemization Levels

The extent of racemization is a critical parameter when selecting a histidine protecting group, particularly for the synthesis of long or complex peptides where stereochemical purity is essential.

| Protecting Group Derivative | Coupling Reagent | D-His Formation (%) | Reference |

| Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA | 2.5 - 10 | [5] |

| Fmoc-His(Trt)-OH | DIC/Oxyma | < 1 | [10] |

| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA | < 0.5 | [5] |

| Boc-His(DNP)-OH | DCC/HOBt | Low (qualitative) | [5] |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | Not detected |

Experimental Protocols

Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH

This protocol describes the synthesis of Fmoc-His(Trt)-OH.

Materials:

-

Fmoc-His-OH

-

Trityl chloride (Trt-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-His-OH in anhydrous DCM.

-

Add 1.0-1.2 equivalents of TEA or DIPEA to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding diethyl ether.

-

Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.[1]

Protocol 2: Cleavage of the Trityl (Trt) Group from a Peptide-Resin

This protocol describes the final cleavage and deprotection of a peptide containing a His(Trt) residue.

Materials:

-

Peptide-resin containing His(Trt)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a scavenger for the released trityl cations.

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). A characteristic yellow color indicates the formation of the trityl cation.[3]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Collect the peptide precipitate by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11][12]

Protocol 3: Introduction of the 2,4-Dinitrophenyl (DNP) Group on Boc-His-OH

This protocol describes the synthesis of Boc-His(DNP)-OH.

Materials:

-

Boc-His-OH

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate

-

Water/Dioxane or Water/Ethanol mixture

Procedure:

-

Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

-

Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).

-

Stir the reaction mixture vigorously at room temperature for several hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(DNP)-OH.[1]

Protocol 4: Removal of the 2,4-Dinitrophenyl (DNP) Group from a Peptide-Resin

This protocol describes the orthogonal deprotection of a His(DNP) residue on the solid support.

Materials:

-

Peptide-resin containing His(DNP)

-

Thiophenol

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.[1]

-

Treat the resin with the deprotection solution for 1-2 hours at room temperature.[1]

-

Filter the resin and wash thoroughly with DMF to remove the cleaved DNP group and reagents.

-

Wash the resin with DCM and methanol.

-

Dry the resin under vacuum before proceeding with the next synthesis step or final cleavage.[7]

Signaling Pathways, Experimental Workflows, and Logical Relationships

Mechanism of Histidine Racemization

The imidazole side chain of histidine can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.

Caption: Mechanism of histidine racemization during peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Protected Histidine

The incorporation of a protected histidine residue follows the standard SPPS cycle of deprotection, activation, and coupling.

Caption: General workflow for incorporating a protected histidine in SPPS.

Decision Tree for Selecting a Histidine Protecting Group

The choice of protecting group depends on several factors, including the synthesis strategy, the risk of racemization, and the need for orthogonal deprotection.

Caption: Decision tree for selecting a histidine side chain protecting group.

Conclusion

The successful synthesis of histidine-containing peptides is a testament to the careful selection and application of side chain protecting groups. While Trt remains a workhorse for routine Fmoc-SPPS, the superior racemization suppression offered by Boc protection makes it an invaluable tool for more challenging syntheses. In the realm of Boc-SPPS, DNP provides a robust and orthogonal protection strategy. A thorough understanding of the principles outlined in this guide, coupled with careful optimization of reaction conditions, will empower researchers to confidently tackle the synthesis of complex histidine-containing peptides, paving the way for new discoveries in drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Fmoc-D-His(Fmoc)-OH: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-His(Fmoc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties is paramount for the successful synthesis of high-purity peptides containing D-histidine. This document outlines the solubility of this compound in common organic solvents, details its stability under various conditions, and provides experimental protocols for its handling and analysis.

Core Concepts: The Challenge of this compound

The introduction of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and biological activity. This compound is a key building block for this purpose. However, its two bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting groups present significant challenges in terms of solubility.[1] These large aromatic groups can lead to π-π stacking and intermolecular aggregation, which hinders effective solvation and can impede coupling efficiency during peptide synthesis.[1]

The stability of the side-chain Fmoc group on the imidazole ring is another critical consideration. This group is labile under the same basic conditions used to remove the Nα-Fmoc group, typically a solution of piperidine in dimethylformamide (DMF). This intentional lability means the side-chain protection is removed at each deprotection step. While this can be advantageous for the synthesis of short peptides where side-chain protection in the final product is not needed, it can also lead to side reactions on the unprotected imidazole nitrogen in subsequent coupling steps. Furthermore, the stability of the chiral center is a concern, as histidine derivatives are known to be susceptible to racemization, especially under harsh basic conditions or at elevated temperatures.[2][3]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, the following table summarizes available information for the closely related L-isomer, Fmoc-L-His(Fmoc)-OH, and other relevant Fmoc-histidine derivatives. This data provides a valuable starting point for solvent selection. It is important to note that sonication or gentle warming may be required to achieve dissolution.[1]

| Compound | Solvent | Solubility | Notes |

| Fmoc-L-His(Fmoc)-OH | Dimethyl sulfoxide (DMSO) | ~25 mg/mL (~41.7 mM) | Requires sonication to dissolve.[1][4] |

| Fmoc-L-His-OH | Dimethylformamide (DMF) | Slight | Sonication is often required.[1] |

| Fmoc-L-His-OH | Dimethyl sulfoxide (DMSO) | Slight | |

| Fmoc-L-His-OH | Methanol | Very Slight | Requires heating.[1] |

| Fmoc-L-His(Trt)-OH | 40% NMP in DMM | Soluble at 0.1 M | DMM = Dipropylene glycol dimethyl ether, NMP = N-Methyl-2-pyrrolidone.[5] |

Stability Profile

The stability of this compound is influenced by several factors, including the choice of base for deprotection, temperature, and the duration of exposure to various reagents.

Chemical Stability

The primary stability concern for this compound is the premature cleavage of the Fmoc group from the imidazole side chain. This can occur during the coupling of subsequent amino acids, particularly when a base is used as a catalyst. The choice of base for Nα-Fmoc deprotection significantly impacts the stability of the N(im)-Fmoc group. Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will lead to a more rapid cleavage of both Fmoc groups compared to the standard piperidine. Repeated exposure to weaker tertiary amine bases, such as N,N-Diisopropylethylamine (DIPEA), used during coupling steps, can also contribute to the gradual loss of the side-chain Fmoc group.

Common byproducts that can arise from the synthesis and handling of Fmoc-His(Fmoc)-OH include dipeptides (Fmoc-His(Fmoc)-His-OH), β-alanyl impurities from the rearrangement of the Fmoc-introducing reagent, and free histidine from incomplete reaction or premature deprotection.[2]

Enantiomeric Stability (Racemization)

Histidine derivatives are particularly prone to racemization during the activation step of peptide coupling.[3][6] This is attributed to the imidazole nitrogen, which can facilitate the deprotonation of the α-carbon. Protecting both imidazole nitrogens, as in this compound, significantly suppresses racemization compared to single-protected versions like Fmoc-D-His(Trt)-OH.[2] However, the risk of racemization is not entirely eliminated and can be exacerbated by prolonged exposure to strong bases or elevated temperatures.[2][3]

Thermal Stability

Elevated temperatures can lead to the degradation of Fmoc-protected amino acids. Studies on thermal cleavage have shown that the Fmoc group can be removed at 120°C in DMSO without the need for a base.[7] While this is not a standard procedure in SPPS, it highlights the potential for thermal degradation. For Fmoc-His derivatives, high temperatures during coupling can significantly increase the rate of racemization.[3][6]

The following table summarizes the stability of various Fmoc-histidine derivatives in DMF solution over a 10-day period under atmospheric conditions. This data underscores the importance of the side-chain protecting group for solution stability.[6][8]

| Histidine Derivative | Solvent & Concentration | Storage Conditions | Duration | Purity (UPLC) | Visual Observation |

| Fmoc-His(Boc)-OH | 0.2 M in DMF | Atmospheric | 10 days | >99% | Remained colorless.[6] |

| Fmoc-His(π-Mbom)-OH | 0.2 M in DMF | Atmospheric | 10 days | >99% | Slightly yellow after 10 days.[6] |

| Fmoc-His(Trt)-OH | 0.2 M in DMF | Atmospheric | 10 days | Several impurities formed | Discoloration occurred in as little as 24 hours and intensified.[6] |

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.[1]

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials.

-

Equilibration: Tightly cap the vials and place them on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Purity by HPLC

This protocol provides a standard method for assessing the purity of this compound.[2]

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 25% to 100% B over 25 minutes is a suitable starting point.

-

Flow Rate: 1 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 3: Recrystallization for Purification

This protocol can be used to purify this compound by removing common byproducts.[2]

Methodology:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol).

-

If insoluble impurities are present, perform a hot filtration.

-